2-(3,4-Dimethoxyphenyl)propylhydrazine
Description
2-(3,4-Dimethoxyphenyl)propylhydrazine is a substituted hydrazine derivative featuring a propyl linker connecting a 3,4-dimethoxyphenyl group to a hydrazine moiety. The compound’s synthesis typically involves condensation reactions between substituted phenyl precursors and hydrazine derivatives under acidic or catalytic conditions . Its reactivity is influenced by the electron-donating methoxy groups, which stabilize intermediates during synthesis and modify binding interactions in biological systems.
Properties
CAS No. |
16603-07-9 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)propylhydrazine |
InChI |
InChI=1S/C11H18N2O2/c1-8(7-13-12)9-4-5-10(14-2)11(6-9)15-3/h4-6,8,13H,7,12H2,1-3H3 |
InChI Key |
HPKHFBFBFGSLPZ-UHFFFAOYSA-N |
SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(CNN)C1=CC(=C(C=C1)OC)OC |
Synonyms |
1-(3,4-Dimethoxy-α-methylphenethyl)hydrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)propylhydrazine | 3,4-OCH₃ | Hydrazine, propyl linker | 2.1 |
| 1-(3,4-Dimethylphenyl)hydrazine | 3,4-CH₃ | Hydrazine | 1.8 |
| 2-((5-(3,4-Dimethoxyphenyl)triazol)thio)acetic acid | 3,4-OCH₃ | Triazole, thioacetic acid | 0.9 |
| 1-(3-(2,4-Dichlorophenyl)propyl)hydrazine | 2,4-Cl | Hydrazine, propyl linker | 3.5 |
Pharmacological and Physicochemical Properties
- Bioactivity :
- This compound exhibits moderate anti-inflammatory activity (IC₅₀ = 18 µM in COX-2 inhibition assays), attributed to methoxy group interactions with enzyme active sites .
- Chlorinated analogues (e.g., 1-(3-(2,4-Dichlorophenyl)propyl)hydrazine) show higher cytotoxicity (IC₅₀ = 5 µM in HeLa cells) due to enhanced membrane permeability from Cl substituents .
- Solubility : Methoxy groups improve aqueous solubility (2.1 mg/mL) compared to methyl-substituted analogues (0.9 mg/mL) .
- Toxicity : Computational models (GUSAR) predict lower acute toxicity (LD₅₀ = 450 mg/kg) for this compound compared to triazole derivatives (LD₅₀ = 220 mg/kg) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
